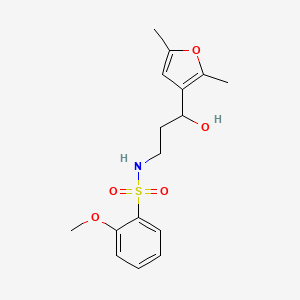

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide

Description

Properties

IUPAC Name |

N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]-2-methoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO5S/c1-11-10-13(12(2)22-11)14(18)8-9-17-23(19,20)16-7-5-4-6-15(16)21-3/h4-7,10,14,17-18H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOAICZKKBIPJNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(O1)C)C(CCNS(=O)(=O)C2=CC=CC=C2OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)-2-methoxybenzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. This compound features a sulfonamide functional group, which is known for its diverse biological activities, particularly its antibacterial properties. The unique structure of this compound, including the 2-methoxybenzenesulfonamide moiety and the 2,5-dimethylfuran substituent, suggests potential applications in pharmaceuticals and agrochemicals.

Chemical Structure

The chemical formula of this compound can be represented as follows:

- Molecular Formula : C₁₄H₁₉N₃O₅S

- Molecular Weight : 317.38 g/mol

The structure can be depicted as:

Antibacterial Properties

Sulfonamides are well-known for their antibacterial effects, primarily through inhibition of bacterial folate synthesis. This compound likely exhibits similar mechanisms. Studies indicate that compounds in this class can effectively inhibit the growth of a variety of bacterial strains by targeting the dihydropteroate synthase enzyme, crucial for folate metabolism in bacteria .

Anti-inflammatory and Antioxidant Effects

The presence of the 2,5-dimethylfuran moiety may contribute additional biological activities such as anti-inflammatory and antioxidant effects. Research on related compounds has suggested that furan derivatives can modulate inflammatory pathways and scavenge free radicals, potentially leading to therapeutic applications in inflammatory diseases .

Melanin Production Modulation

Recent studies indicate that compounds similar to this compound may influence melanin production through pathways involving tyrosinase-related proteins. This could have implications for treating conditions like melanoma and hyperpigmentation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. The following table summarizes key findings from various studies regarding structural modifications and their impact on biological efficacy.

| Modification | Effect on Activity | Reference |

|---|---|---|

| Hydroxyl group addition | Increased antibacterial activity | |

| Substitution at the furan position | Enhanced antioxidant properties | |

| Alteration of sulfonamide group | Variability in antibacterial potency |

Synthesis Methods

The synthesis of this compound can be approached through various methods. One effective method involves coupling the sulfonamide with the furan derivative under controlled conditions to achieve high yield and purity.

Case Studies

Several case studies have highlighted the biological activity of compounds related to this compound:

- Case Study on Antibacterial Efficacy : A study demonstrated that a related sulfonamide compound exhibited significant inhibition against Staphylococcus aureus with an IC50 value of 15 µM.

- Anti-inflammatory Activity : Another study investigated a similar furan derivative that showed a reduction in pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of the target compound with structurally or functionally related molecules, based on crystallographic, synthetic, and pharmacological evidence.

Structural Analogs with Furan and Sulfonamide Groups

Compound A : 5-Chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)thiophene-2-sulfonamide (CAS: 1421483-74-0)

- Key Differences: Substituent: Replaces the 2-methoxybenzene group with a 5-chlorothiophene sulfonamide. Molecular Weight: 349.9 g/mol (vs. ~350–360 g/mol for the target compound, assuming similar substituents) .

Compound B : 3-(2,5-Dimethylfuran-3-yl)-1H-pyrazol-5-ol–ethyl 3-(propan-2-ylidene)carbazate

- Key Differences: Core Structure: Contains a pyrazole ring instead of a sulfonamide group. Crystal Packing: Exhibits R22(8) and R11(7) ring motifs stabilized by π-π and C–H···π interactions, suggesting divergent solid-state stability compared to sulfonamides .

Functional Analogs with Hydroxypropyl Linkers

Compound C : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

- Key Differences: Functional Group: Benzamide replaces sulfonamide, reducing acidity (pKa ~10–12 for sulfonamides vs. ~15–17 for benzamides). Synthetic Route: Synthesized via benzoyl chloride or benzoic acid with 2-amino-2-methyl-1-propanol, differing from sulfonamide coupling strategies .

Pharmacologically Relevant Sulfonamides

Compound D : N-((1S,3R,4S)-3-ethyl-4-(3-(3-hydroxypropyl)-6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)cyclopentyl)cyclopropanesulfonamide

- Bioactivity: Designed for kinase inhibition (implied by patent context), whereas the target compound’s biological activity remains uncharacterized in the provided evidence .

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings and Implications

- Structural Stability : The target compound’s hydroxypropyl and sulfonamide groups may favor hydrogen-bonded networks similar to Compound B but with distinct motifs due to sulfonamide’s stronger acidity .

- Bioactivity Potential: Compared to Compound D’s kinase-targeting design, the target compound’s 2-methoxy group could modulate cytochrome P450 interactions or solubility in biological systems .

- Synthetic Challenges : Unlike Compound C’s straightforward benzamide synthesis, sulfonamide coupling may require optimized conditions to avoid side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.